4-Amino-4-pyridin-3-yl-butyric acid ethyl ester dihydrochloride

Description

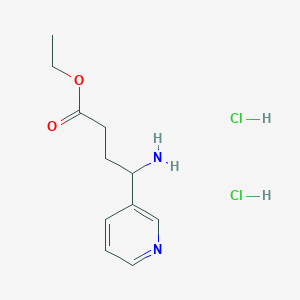

4-Amino-4-pyridin-3-yl-butyric acid ethyl ester dihydrochloride is a synthetic organic compound featuring a pyridine ring substituted at the 3-position, a butyric acid backbone, and an ethyl ester group. The dihydrochloride salt enhances its solubility in aqueous media, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

ethyl 4-amino-4-pyridin-3-ylbutanoate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.2ClH/c1-2-15-11(14)6-5-10(12)9-4-3-7-13-8-9;;/h3-4,7-8,10H,2,5-6,12H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBVVNHCTYITTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(C1=CN=CC=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-pyridin-3-yl-butyric acid ethyl ester dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 4-pyridinecarboxaldehyde and ethyl acetoacetate.

Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium ethoxide to form an intermediate compound.

Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired ester.

Amination: The ester is then subjected to amination using ammonia or an amine source to introduce the amino group.

Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of 4-Amino-4-pyridin-3-yl-butyric acid ethyl ester dihydrochloride may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-pyridin-3-yl-butyric acid ethyl ester dihydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential therapeutic properties, particularly as a neutral endopeptidase (NEP) inhibitor . NEP plays a crucial role in the metabolism of atrial natriuretic peptides (ANPs), which are vital for regulating blood pressure and fluid balance. By inhibiting NEP, this compound may enhance the effects of ANPs, making it potentially useful for treating conditions such as:

- Hypertension

- Congestive heart failure

- Edema

In preclinical studies, it has demonstrated efficacy in reducing blood pressure in hypertensive models by increasing ANP levels .

Preliminary studies indicate that 4-Amino-4-pyridin-3-yl-butyric acid ethyl ester dihydrochloride exhibits various biological activities:

- Anticancer Activity : Investigations into its effects on cancer cell lines, such as MCF-7 breast cancer cells, have shown significant inhibition of cell growth and induction of apoptosis at higher concentrations.

- Neurological Applications : Emerging evidence suggests that this compound may modulate neurotransmitter systems, indicating potential benefits in neurodegenerative diseases.

Study 1: Anticancer Efficacy

A study focused on MCF-7 breast cancer cells revealed that concentrations above 100 µM led to significant cell growth inhibition and apoptosis through increased lactate dehydrogenase (LDH) release and alterations in cell cycle dynamics.

Study 2: Cardiovascular Applications

In another preclinical model involving hypertensive rats, treatment with this compound resulted in lowered blood pressure due to its NEP inhibitory activity, thereby increasing levels of beneficial ANPs .

Mechanism of Action

The mechanism of action of 4-Amino-4-pyridin-3-yl-butyric acid ethyl ester dihydrochloride involves its interaction with specific molecular targets. The amino group and pyridine ring allow it to bind to enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Molecular Properties of Selected Compounds

Research Findings and Implications

- Salt Formulation: Dihydrochloride salts, as seen in Nicardipine and Benoxinate, are critical for enhancing solubility in parenteral formulations .

- Metabolic Considerations : Ethyl esters may prolong half-life compared to methyl esters, a key factor in prodrug design .

Biological Activity

4-Amino-4-pyridin-3-yl-butyric acid ethyl ester dihydrochloride, often referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article presents a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique substitution pattern on the pyridine ring, characterized by both an amino group and an ethyl ester functional group. This structural configuration contributes to its biological activity and interaction with various biomolecules.

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₄Cl₂N₂O₂ |

| Molecular Weight | 236.13 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water and organic solvents |

Synthesis Methods

The synthesis of 4-Amino-4-pyridin-3-yl-butyric acid ethyl ester dihydrochloride typically involves several key steps:

- Starting Materials : The process begins with 4-pyridinecarboxaldehyde and ethyl acetoacetate.

- Condensation Reaction : These compounds undergo condensation in the presence of a base (e.g., sodium ethoxide) to form an intermediate.

- Reduction : The intermediate is then reduced using sodium borohydride.

- Amination : The resulting ester undergoes amination with ammonia or an amine source.

- Formation of Dihydrochloride Salt : Finally, hydrochloric acid is used to form the dihydrochloride salt.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amino group facilitates binding, potentially modulating enzymatic activity or receptor signaling pathways. Research indicates that it may act as a neutral endopeptidase (NEP) inhibitor, which is significant for therapeutic applications in cardiovascular disorders .

Biological Activities

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may inhibit metabolic pathways involved in tumor growth. For instance, derivatives have shown potential in inducing apoptosis in cancer cells.

- Cardiovascular Effects : As a NEP inhibitor, it may prolong the effects of atrial natriuretic peptides (ANPs), which are crucial for regulating blood pressure and fluid balance . This property suggests potential applications in treating hypertension and heart failure.

- Neurological Applications : There is emerging evidence that this compound might be beneficial in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems .

Study 1: Anticancer Efficacy

A study investigated the effects of 4-Amino-4-pyridin-3-yl-butyric acid ethyl ester dihydrochloride on MCF-7 breast cancer cells. The results indicated significant inhibition of cell growth at concentrations above 100 µM, with observed apoptosis through increased LDH release and changes in cell cycle dynamics .

Study 2: Cardiovascular Applications

In a preclinical model, the compound demonstrated efficacy in reducing blood pressure in hypertensive rats by inhibiting NEP activity, leading to increased levels of ANPs . This study highlights its potential as a therapeutic agent for cardiovascular conditions.

Comparison with Similar Compounds

The following table compares 4-Amino-4-pyridin-3-yl-butyric acid ethyl ester dihydrochloride with structurally related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Amino-4-pyridin-4-yl-butyric acid | Different substitution pattern | NEP inhibition |

| 3-Pyridinebutanoic acid, γ-amino-, ethyl ester | Similar ester functionality | Potential neuroprotective effects |

| 4-Piperidine butyric acid hydrochloride | Piperidine ring instead of pyridine | Antidepressant properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 4-amino-4-pyridin-3-yl-butyric acid ethyl ester dihydrochloride?

- The synthesis of ester dihydrochloride derivatives typically involves multi-step processes, such as esterification followed by hydrochlorination. For example, analogous compounds like L-arginine ethyl ester dihydrochloride are synthesized via esterification of the parent acid with ethanol under acidic conditions, followed by treatment with hydrochloric acid to form the dihydrochloride salt .

- Key steps include monitoring reaction pH, controlling temperature to prevent decomposition, and purification via recrystallization. Characterization often employs UV-Vis spectroscopy (e.g., λmax at 255 nm for related compounds) and elemental analysis .

Q. How should researchers characterize the purity and stability of this compound?

- Purity Assessment : Use HPLC with a C18 column and UV detection (λ = 254–260 nm) to verify ≥98% purity, as reported for structurally similar compounds .

- Stability : Store at -20°C in airtight, light-protected containers to maintain stability over ≥5 years. Monitor degradation via periodic NMR or mass spectrometry to detect hydrolysis of the ester group .

Q. What are the primary applications of this compound in pharmacological research?

- The compound’s structural similarity to narcotic analgesics (e.g., anileridine dihydrochloride) suggests potential use in studying opioid receptor interactions .

- It may also serve as a precursor for prodrug development, leveraging the ethyl ester group to enhance bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Case Example : If inconsistent results arise in receptor-binding assays, validate experimental conditions (e.g., buffer pH, temperature) and confirm compound integrity post-reconstitution using LC-MS .

- Cross-reference findings with structurally analogous compounds (e.g., cetirizine ethyl ester dihydrochloride) to identify trends in ester hydrolysis rates impacting activity .

Q. What advanced analytical methods are critical for elucidating its mechanism of action?

- Structural Confirmation : Use <sup>13</sup>C/<sup>1</sup>H NMR to verify the pyridinyl and butyric acid moieties. Compare chemical shifts with databases (e.g., 4-amino-3-phenylbutyric acid derivatives) .

- Target Identification : Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to study binding kinetics with suspected targets like opioid receptors .

Q. What strategies optimize in vitro assays for studying its metabolic stability?

- Simulate physiological conditions using liver microsomes or hepatocytes. Quantify ester hydrolysis products (e.g., free acid) via LC-MS/MS, adjusting incubation times to match in vivo half-life predictions .

- Compare results with ethyl ester derivatives of amino acids (e.g., arginine ethyl ester dihydrochloride) to identify metabolic bottlenecks .

Methodological Challenges and Solutions

Q. How can researchers mitigate batch-to-batch variability during synthesis?

- Standardize reaction conditions (e.g., stoichiometric HCl ratios, drying times) and implement QC checkpoints using FTIR to detect residual solvents or unreacted intermediates .

- For scale-up, adopt flow chemistry to enhance reproducibility, as demonstrated in the synthesis of piperidine carboxylate esters .

Q. What protocols ensure safe handling given its potential hazards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.